molecular formula C12H11BrO4 B1600897 Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate CAS No. 40155-54-2

Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate

Cat. No. B1600897
CAS RN: 40155-54-2
M. Wt: 299.12 g/mol
InChI Key: YAXZGVSOAFLCQS-UHFFFAOYSA-N
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Description

Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a chemical compound with the molecular weight of 271.15 . It is stored at room temperature and has a physical form of liquid .


Molecular Structure Analysis

The InChI code for Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate is 1S/C12H15BrO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h6-9H,2-5H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate are not available, related compounds such as 4-bromophenylacetic acid can undergo Fischer esterification when refluxed with methanol acidified with sulfuric acid .


Physical And Chemical Properties Analysis

Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and flash point are not available.

Scientific Research Applications

1. Synthesis of Cyclobutene Derivatives

Ethyl 4-aryl-2,4-dioxobutanoates, including ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate, can undergo a stereoselective intramolecular Wittig reaction to yield cyclobutene derivatives. These derivatives can further undergo electrocyclic ring-opening reactions to produce highly electron-deficient 1,3-dienes (Yavari & Samzadeh‐Kermani, 1998).

2. Formation of Dicyanopyrazine and Dicyanobiphenyl Derivatives

Ethyl 4-aryl-2,4-dioxobutanoates react with diaminomaleonitrile and malononitrile to form 5-(2-aryl-2-oxoethyl)-6-oxo-1,6-dihydropyrazine-2,3-dicarbontrile and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives, respectively (Moloudi et al., 2018).

3. Inhibition of Glycolic Acid Oxidase

4-Substituted 2,4-dioxobutanoic acids, including derivatives of ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate, have shown potential as potent inhibitors of porcine liver glycolic acid oxidase in vitro (Williams et al., 1983).

4. Synthesis of Isoxazol-4-yl Derivatives

Ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to produce ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates. These derivatives have potential applications in organic synthesis (Obydennov et al., 2017).

5. Radical Cyclisation Reactions onto Azoles

2-(2-Bromophenyl)ethyl groups, derived from ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate, can be used in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles (Allin et al., 2005).

Safety and Hazards

The safety data sheet for Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate indicates that it may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

Future Directions

While specific future directions for Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate are not available, related compounds have shown promise in various applications. For instance, ethyl-4-bromophenyl carbamate has been evaluated for its effect on different Rhipicephalus microplus stages implanted in cattle, showing potential for tick control . Further studies may reveal more potential uses for Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate and related compounds.

properties

IUPAC Name

ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-2-17-12(16)11(15)7-10(14)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXZGVSOAFLCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454019
Record name ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

40155-54-2
Record name ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in the same manner as for intermediate 66 using sodium metal (0.404 g, 17.58 mmol), 1-(4-bromophenyl)ethanone (3.5 g, 17.58 mmol), and diethyl ethanedioate (2.384 mL, 17.58 mmol). The product was collected as 5.1 g (97%). LCMS E-S (M+H)=299.1. 1H NMR (400 MHz, DMSO-d6) δ ppm 1.22-1.37 (m, 3H), 4.25 (d, J=6.57 Hz, 2H), 7.72 (m, 2H), 7.92 (m, 2H).
[Compound]
Name
intermediate 66
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.404 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.384 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-bromophenyl)-2,4-dioxobutanoate

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